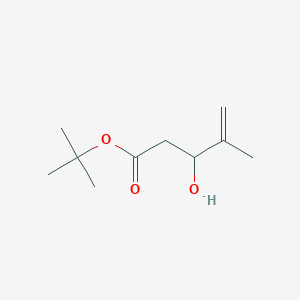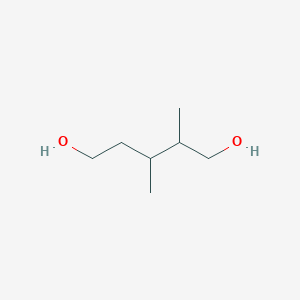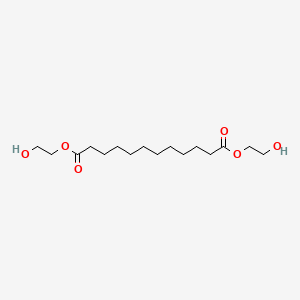
Bis(2-hydroxyethyl) dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) dodecanedioate: is an organic compound that belongs to the class of esters It is derived from dodecanedioic acid and ethylene glycol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-hydroxyethyl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Dodecanedioic acid and ethylene glycol.
Reduction: 1,12-dodecanediol and ethylene glycol.
Substitution: Various substituted dodecanedioates, depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Bis(2-hydroxyethyl) dodecanedioate is used as a building block in the synthesis of polymers and other complex molecules. Its unique structure allows for the creation of materials with specific properties, such as flexibility and durability.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It can be used to investigate the activity of esterases and other enzymes involved in ester hydrolysis.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it suitable for the development of prodrugs, which can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used as a plasticizer and lubricant. Its properties make it suitable for use in the production of flexible plastics and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Dodecanedioic acid: A dicarboxylic acid with similar structural features but lacks the ester groups.
Bis(2-ethylhexyl) dodecanedioate: An ester of dodecanedioic acid with different alcohol groups, leading to different physical and chemical properties.
Thiodiglycol: A compound with similar hydroxyl groups but contains a sulfur atom instead of the ester linkage.
Uniqueness: Bis(2-hydroxyethyl) dodecanedioate is unique due to its combination of hydroxyl and ester groups, which provide it with distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
| 83835-22-7 | |
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl) dodecanedioate |
InChI |
InChI=1S/C16H30O6/c17-11-13-21-15(19)9-7-5-3-1-2-4-6-8-10-16(20)22-14-12-18/h17-18H,1-14H2 |
Clé InChI |
XNNUOXBGVZMFGN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)OCCO)CCCCC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/no-structure.png)

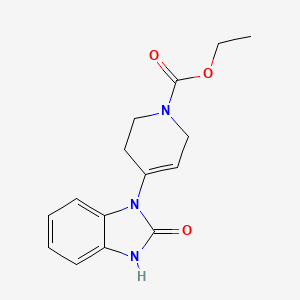
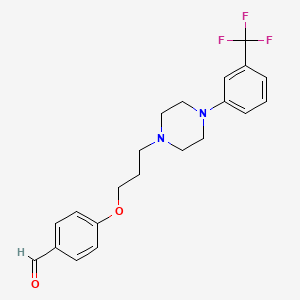

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
